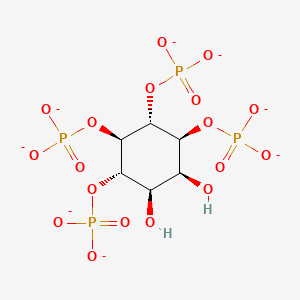

1D-myo-inositol 3,4,5,6-tetrakisphosphate(8-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

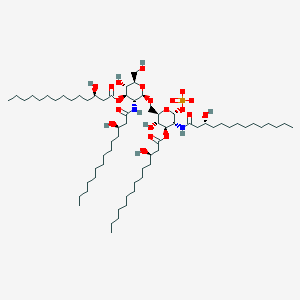

1D-myo-inositol 3,4,5,6-tetrakisphosphate(8-) is octaanion of 1D-myo-inositol 3,4,5,6-tetrakisphosphate arising from global deprotonation of the acidic phosphate OH groups. It has a role as a human metabolite. It is a conjugate base of a 1D-myo-inositol 3,4,5,6-tetrakisphosphate.

Wissenschaftliche Forschungsanwendungen

1. Role in Cellular Signaling

1D-myo-inositol 3,4,5,6-tetrakisphosphate (D-Ins(3,4,5,6)P4) is known for its function in cellular signaling, particularly in regulating epithelial calcium-activated chloride channels. It selectively blocks these channels, showcasing a direct effect that is both activating and inhibitory, depending on calcium concentration and channel phosphorylation. This property is significant in the context of diseases like diabetic nephropathy and cystic fibrosis, suggesting potential therapeutic applications (Ismailov et al., 1996).

2. Synthesis from Inositol Phosphates

Research has shown that D-Ins(3,4,5,6)P4 can be synthesized from other inositol phosphates. For example, myo-inositol 1,4,5-trisphosphate can be converted to myo-inositol 1,3,4,5,6-pentakisphosphate, which then breaks down to form D-Ins(3,4,5,6)P4. This process is significant in the study of inositol phosphate metabolism and its regulation in various cell types, including avian erythrocytes and human astrocytoma cells (Stephens et al., 1988).

3. Chemical Synthesis and Modification

There have been successful attempts to chemically synthesize analogues of D-Ins(3,4,5,6)P4 and its variants. These efforts are crucial for exploring the binding properties of this molecule to its target proteins, aiding in the understanding of its function in cellular processes. Modifications to its structure, such as changes to hydroxy groups, have been explored for creating membrane-permeant derivatives, potentially useful in research and therapeutic applications (Roemer et al., 1995).

4. Potential as a Second Messenger

Research suggests that D-Ins(3,4,5,6)P4 might function as a second messenger in cellular signaling pathways. For instance, its rapid formation following muscarinic receptor stimulation in rat cerebral cortical slices indicates its potential role in transmitting cellular signals. This is further supported by studies showing that certain enzymes specifically interact with D-Ins(3,4,5,6)P4, hinting at its involvement in complex signaling networks (Batty et al., 1985).

5. Regulation of Chloride Secretion

D-Ins(3,4,5,6)P4 plays a crucial role in regulating transepithelial chloride secretion. The molecule and its enantiomer exhibit distinct functions in this process. The synthesis of bicyclic and tricyclic analogues of D-Ins(3,4,5,6)P4 has been pursued to develop potential agonists and antagonists, which could have implications in understanding and treating diseases related to chloride secretion abnormalities (Schnaars & Schultz, 2001).

Eigenschaften

Molekularformel |

C6H8O18P4-8 |

|---|---|

Molekulargewicht |

492.01 g/mol |

IUPAC-Name |

[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate |

InChI |

InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/p-8/t1-,2+,3-,4-,5+,6+/m0/s1 |

InChI-Schlüssel |

MRVYFOANPDTYBY-UZAAGFTCSA-F |

Isomerische SMILES |

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O |

Kanonische SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-O-{6-deoxy-6-[N'-(1-naphthyl)ureido]-alpha-D-galactopyranosyl}-N-hexacosanoylphytosphingosine](/img/structure/B1263957.png)

![[(1S,4S,6E,9S,12R,13S,15R,16R)-4,9-bis[(3-bromophenyl)methyl]-15-(hydroxymethyl)-13-methoxy-3,10-dioxo-2,11,14-trioxabicyclo[10.4.0]hexadec-6-en-16-yl] N-(4-bromophenyl)carbamate](/img/structure/B1263967.png)